![molecular formula C16H18N2O6S B2681801 (E)-4-((6-acetyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino)-4-oxobut-2-enoic acid CAS No. 853749-15-2](/img/structure/B2681801.png)
(E)-4-((6-acetyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino)-4-oxobut-2-enoic acid
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Description
(E)-4-((6-acetyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C16H18N2O6S and its molecular weight is 366.39. The purity is usually 95%.
BenchChem offers high-quality (E)-4-((6-acetyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino)-4-oxobut-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-((6-acetyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino)-4-oxobut-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Luminescent Molecular Crystals
The chemical compound has been utilized in the synthesis of organic molecular crystals exhibiting highly stable photoluminescence under ambient conditions. This stability has been confirmed through a decade of exploitation, highlighting the compound's potential in materials science for applications requiring durable luminescent properties (Zhestkij et al., 2021).
Heterocyclic Synthesis
In heterocyclic chemistry, derivatives of the compound serve as critical intermediates for synthesizing various heterocyclic compounds. These include pyridazinone, furanone, oxazinone, diazapine, pyrane, and hydroxyl pyridine derivatives. The steric factor significantly influences regioselectivity, emphasizing the compound's role in the diverse synthesis of heterocyclic frameworks (El-Hashash & Rizk, 2016).
Nucleophilic Substitution Reactions
The compound has been engaged in nucleophilic substitution reactions leading to the production of novel heterocyclic systems. These reactions showcase the compound's versatility in organic synthesis, facilitating the creation of complex molecules with potential applications in pharmaceuticals and materials science (Salem et al., 2014).
Multienzyme Complex Role
Although not directly related to the specific chemical structure , the broader class of 2-oxo acid dehydrogenase complexes, to which this compound could theoretically contribute, plays a pivotal role in intermediary metabolism. These complexes are integral to energy production and regulatory mechanisms within mitochondria, highlighting the potential biological significance of related compounds (Yeaman, 1989).
Structural and Spectroscopic Investigation
The compound's structural and spectroscopic features have been extensively studied, providing insights into its physicochemical properties. These investigations include X-ray crystallography, FT-IR, and thermal analyses, contributing to a deeper understanding of the compound's stability, reactivity, and potential applications in material science and drug development (Zayed, El-desawy, & Eladly, 2019).
properties
IUPAC Name |
(E)-4-[(6-acetyl-3-ethoxycarbonyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)amino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S/c1-3-24-16(23)14-10-6-7-18(9(2)19)8-11(10)25-15(14)17-12(20)4-5-13(21)22/h4-5H,3,6-8H2,1-2H3,(H,17,20)(H,21,22)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKWAAIKDIUJHP-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-((6-acetyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino)-4-oxobut-2-enoic acid |
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